

An In-depth Technical Guide to CAS 90430-59-4: Hydroxy-PEG3-methylamine

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Compound of Interest

Compound Name: 5,8,11-Trioxa-2-azatridecan-13-ol

Cat. No.: B608006

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of the compound identified by CAS number 90430-59-4, Hydroxy-PEG3-methylamine. This molecule is a valuable tool in drug development and bioconjugation, primarily utilized as a hydrophilic linker.

Chemical Identity and Structure

The compound associated with CAS number 90430-59-4 is definitively identified as Hydroxy-PEG3-methylamine, also known by its systematic name, **5,8,11-Trioxa-2-azatridecan-13-ol**. It is a polyethylene glycol (PEG) derivative characterized by a terminal hydroxyl group and a methylamine group. This bifunctional nature, combined with the hydrophilic PEG spacer, makes it a versatile linker in chemical synthesis.

Initial database searches may erroneously associate this CAS number with L-Alanyl-L-glutamic acid; however, the correct CAS number for L-Alanyl-L-glutamic acid is 13187-90-1. This guide will focus exclusively on the verified identity of CAS 90430-59-4.

Physical and Chemical Properties

The known physical and chemical properties of Hydroxy-PEG3-methylamine are summarized in the table below. These properties are crucial for its application in synthesis, particularly in designing reaction conditions and purification protocols.

Property	Value	Source(s)
CAS Number	90430-59-4	[1][2][3]
Molecular Formula	C ₉ H ₂₁ NO ₄	[1][3][4]
Molecular Weight	207.27 g/mol	[1][3]
Appearance	Liquid	[3]
Purity	Typically ≥95%	[1]
Solubility	Soluble in water, DMSO, DCM, DMF	[1]
Storage Conditions	-20°C	[1]

Note: Some properties such as boiling point, melting point, and density are not consistently reported in publicly available sources.

Experimental Protocols

Detailed experimental protocols for the determination of all physical and chemical properties of Hydroxy-PEG3-methylamine are not readily available in the public domain. However, standard analytical techniques would be employed to ascertain these values.

a) Determination of Molecular Weight and Purity (Mass Spectrometry and HPLC)

- Objective: To confirm the molecular weight and assess the purity of a sample of Hydroxy-PEG3-methylamine.
- Methodology:
 - High-Performance Liquid Chromatography (HPLC): A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient of solvents (e.g., water and acetonitrile with a small percentage of formic acid) is used to elute the compound. The retention time and peak area are recorded. Purity is determined by the percentage of the main peak area relative to the total peak area.

- Mass Spectrometry (MS): The eluent from the HPLC is directed into a mass spectrometer (e.g., ESI-MS). The mass-to-charge ratio (m/z) of the protonated molecule $[M+H]^+$ is measured to confirm the molecular weight.

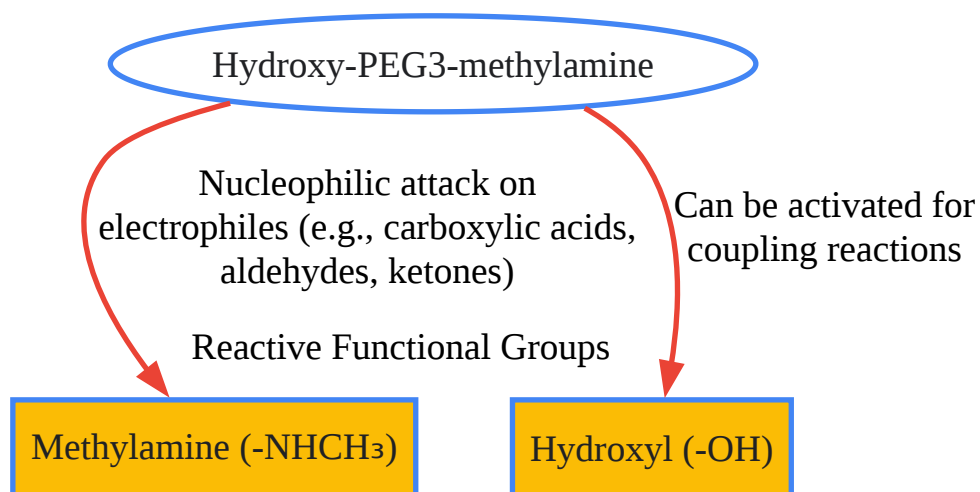
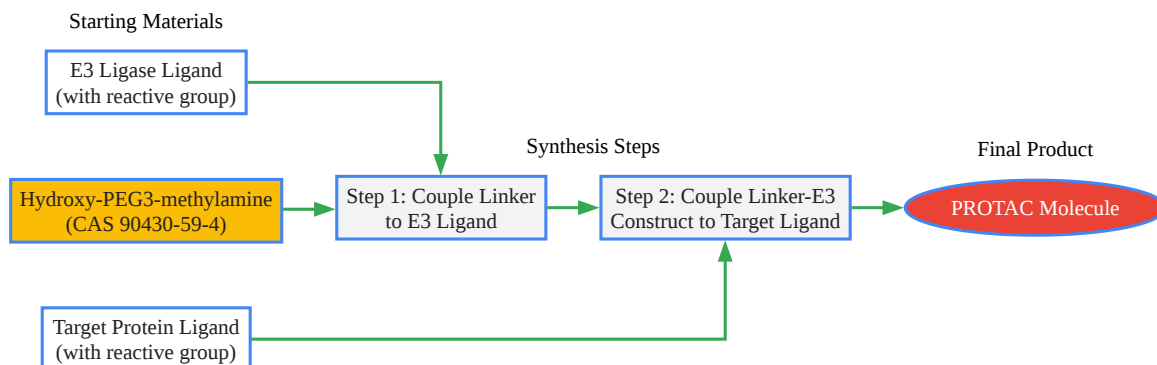
b) Structural Elucidation (NMR Spectroscopy)

- Objective: To confirm the chemical structure of Hydroxy-PEG3-methylamine.
- Methodology:
 - ^1H NMR (Proton NMR): A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl_3 or D_2O) and analyzed in an NMR spectrometer. The chemical shifts, integration, and splitting patterns of the proton signals are used to confirm the presence and connectivity of the various CH_2 , NH , and OH protons in the structure.
 - ^{13}C NMR (Carbon NMR): A ^{13}C NMR spectrum is acquired to determine the number and types of carbon atoms in the molecule, further confirming the structure.

Applications in Drug Development: PROTAC Synthesis

Hydroxy-PEG3-methylamine is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein. The PEG linker in Hydroxy-PEG3-methylamine provides a hydrophilic spacer between the E3 ligase ligand and the target protein ligand, which can improve the solubility and cell permeability of the final PROTAC.

The diagram below illustrates a generalized workflow for the synthesis of a PROTAC using a PEG linker like Hydroxy-PEG3-methylamine.



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